(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Catalog No.
S2756122
CAS No.
1980023-97-9
M.F
C10H13Cl2FN4
M. Wt
279.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)et...

CAS Number

1980023-97-9

Product Name

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

IUPAC Name

(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;dihydrochloride

Molecular Formula

C10H13Cl2FN4

Molecular Weight

279.14

InChI

InChI=1S/C10H11FN4.2ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;;/h2-7H,12H2,1H3;2*1H/t7-;;/m0../s1

InChI Key

FFJXYYVMNJUPEN-KLXURFKVSA-N

SMILES

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl

solubility

not available

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a synthetic compound characterized by its complex molecular structure, which includes a pyridine ring and a pyrazole moiety. The presence of the fluorine atom enhances its pharmacological profile, making it a subject of interest in medicinal chemistry. This compound is typically utilized in research focused on developing new therapeutic agents due to its potential biological activities.

Involving (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride may include:

  • Substitution Reactions: The fluorine atom can be substituted with various nucleophiles, potentially altering the compound's biological activity.
  • Reduction Reactions: The amine group can undergo reduction, affecting the compound's solubility and reactivity.
  • Formation of Salts: As a dihydrochloride salt, it can participate in acid-base reactions, forming different salts that may have distinct properties.

These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or reduce side effects.

Research indicates that (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride exhibits various biological activities:

  • Anticancer Properties: Preliminary studies suggest potential inhibitory effects on cancer cell lines, possibly through mechanisms involving oxidative stress and apoptosis pathways .
  • Antioxidant Activity: The compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative damage in biological systems .
  • Neuroprotective Effects: Some studies suggest that similar compounds may provide neuroprotection, although specific data on this compound is limited.

The synthesis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride typically involves several steps:

  • Preparation of the Pyridine Intermediate: Starting from commercially available pyridine derivatives, reactions such as halogenation or alkylation can introduce functional groups necessary for further modifications.
  • Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Amine Introduction: The final step involves introducing the ethanamine moiety, often through reductive amination techniques.
  • Salt Formation: The product is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride has potential applications in:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.
  • Research Tools: Its unique structure makes it useful in studying enzyme interactions and metabolic pathways.

Interaction studies are essential to understand how (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride interacts with biological macromolecules:

  • Protein-Ligand Interactions: Studies may involve assessing binding affinities to various receptors or enzymes using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • In Silico Modeling: Computational methods can predict interactions based on molecular docking studies, providing insights into potential binding sites and affinities.

Similar Compounds

Several compounds share structural similarities with (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-FluoropyridineContains a fluorine-substituted pyridineUsed in synthesizing agrochemicals
Pyrazole derivativesIncludes pyrazole ringKnown for anti-inflammatory effects
EthanolaminesContains an amine groupCommonly used in pharmaceuticals

The uniqueness of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride lies in its specific combination of functional groups and stereochemistry, which can significantly influence its biological activity compared to these similar compounds.

Dates

Last modified: 08-16-2023

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